6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one
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Overview
Description
6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is of interest due to its potential biological activities and its role in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with carbon disulfide and a base, followed by oxidation to form the desired benzoxathiol ring structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-5-oxo-2H-1,3-benzoxathiol-2-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and cytostatic properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2H-1,3-benzoxathiol-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-chloro-2H-1,3-benzoxathiol-2-one: Lacks the hydroxyl group, which can influence its solubility and chemical behavior.
Uniqueness
6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-chloro-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBRBNJALULIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC(=O)O2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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